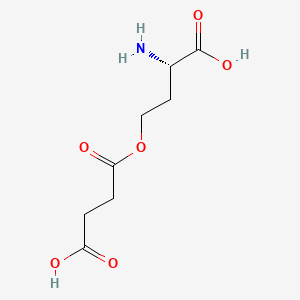

O-Succinylhomoserine

Descripción

O-Succinyl-L-homoserine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

O-succinyl-L-homoserine has been reported in Daphnia pulex, Apis cerana, and other organisms with data available.

O-Succinyl-L-homoserine is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to (L)-isome

Propiedades

IUPAC Name |

(2S)-2-amino-4-(3-carboxypropanoyloxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNISQJGXJIDKDJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(COC(=O)CCC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164192 | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-23-5 | |

| Record name | O-Succinylhomoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1492-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Succinylhomoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001492235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Succinylhomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of O Succinyl L Homoserine

Biosynthesis of O-succinyl-L-homoserine

The primary route for the biosynthesis of O-succinyl-L-homoserine involves the enzymatic transfer of a succinyl group from succinyl-CoA to L-homoserine. modelseed.org This reaction is catalyzed by the enzyme homoserine O-succinyltransferase (EC 2.3.1.46). modelseed.org The enzyme utilizes a ping-pong kinetic mechanism, where the succinyl group is first transferred to the enzyme, forming a succinyl-enzyme intermediate, before its subsequent transfer to L-homoserine.

Degradation of O-succinyl-L-homoserine

O-succinyl-L-homoserine is not a metabolic endpoint but rather a transient intermediate that is further metabolized. Its degradation is a critical step in the synthesis of other compounds. In many bacteria, the enzyme cystathionine (B15957) γ-synthase utilizes O-succinyl-L-homoserine and cysteine to produce cystathionine and succinate (B1194679). Alternatively, O-succinyl-L-homoserine sulfhydrylase can directly convert O-succinyl-L-homoserine into L-methionine in the presence of a sulfur source like methyl mercaptan.

Involvement in Core Metabolic Pathways

Interplay with Aspartate Family Amino Acid Biosynthesis

O-succinyl-L-homoserine is a key intermediate in the aspartate family pathway, which is responsible for the synthesis of several essential amino acids including lysine (B10760008), threonine, methionine, and isoleucine. L-aspartate is the common precursor for this family of amino acids. L-homoserine, the direct precursor to O-succinyl-L-homoserine, is derived from aspartate through a series of enzymatic reactions.

The synthesis of O-succinyl-L-homoserine from L-homoserine, catalyzed by homoserine O-succinyltransferase, represents the commitment step towards the biosynthesis of methionine in many prokaryotes. The activity of this enzyme is often subject to feedback inhibition by the end product, L-methionine, and its derivative S-adenosylmethionine (SAM), thus regulating the metabolic flux through this pathway.

The Trans-Sulfurylation Pathway

Selenocompound Metabolism Pathway Involvement

While a distinct, broadly defined "selenocompound metabolism pathway" directly involving O-succinyl-L-homoserine is not extensively documented, there is evidence for its role in the synthesis of selenium-containing amino acids. Specifically, the enzyme cystathionine (B15957) γ-synthase has been shown to catalyze the reaction between O-succinyl-L-homoserine and selenocysteine (B57510) to form selenocystathionine . This reaction is a crucial step in the biosynthesis of selenomethionine, where selenium is incorporated into the amino acid backbone. This demonstrates a direct enzymatic link between the metabolism of O-succinyl-L-homoserine and the synthesis of essential selenocompounds.

Enzymatic Characterization and Regulation of O Succinyl L Homoserine Metabolism

Homoserine O-Succinyltransferase (MetA)

Homoserine O-Succinyltransferase (EC 2.3.1.46), the product of the metA gene, catalyzes the first committed step in the methionine biosynthetic pathway. researchgate.net This enzyme facilitates the transfer of a succinyl group from succinyl-coenzyme A (succinyl-CoA) to the hydroxyl group of L-homoserine, yielding O-succinyl-L-homoserine and coenzyme A (CoA). wikipedia.org This reaction effectively activates the homoserine molecule for subsequent steps in methionine synthesis. researchgate.net

Steady-State Kinetic Parameters and Reaction Mechanisms

Kinetic analyses of Homoserine O-Succinyltransferase (HST) from Escherichia coli have elucidated key aspects of its catalytic function. The enzyme exhibits a ping-pong kinetic mechanism. researchgate.netuniprot.org In this model, the succinyl group from succinyl-CoA is first transferred to the enzyme, forming a succinylated enzyme intermediate, followed by the release of CoA. Subsequently, L-homoserine binds to the modified enzyme, and the succinyl group is transferred to it, forming O-succinyl-L-homoserine. researchgate.netuniprot.org

The steady-state kinetic parameters for E. coli HST have been determined, providing quantitative measures of its substrate affinity and catalytic turnover rate.

Table 1: Steady-State Kinetic Parameters for E. coli Homoserine O-Succinyltransferase

| Substrate | Km (mM) | kcat (s⁻¹) |

|---|---|---|

| L-homoserine | 0.38 - 1.6 | 24 |

| Succinyl-CoA | 0.13 - 0.28 | 24 |

| O-succinylhomoserine | 3.5 | 5.23 |

| CoA | 0.64 | 5.23 |

Data sourced from UniProtKB entry P07623 for E. coli (strain K12). uniprot.org

Allosteric Regulation by End-Products (L-Methionine, S-Adenosyl Methionine)

The activity of Homoserine O-Succinyltransferase is tightly controlled through allosteric feedback inhibition by the end-products of the methionine biosynthetic pathway. L-methionine has been identified as a significant inhibitor of MetA activity. nih.govacs.org In E. coli, L-methionine acts as a noncompetitive inhibitor with a reported Ki value of 2.44 mM. nih.govacs.org This feedback mechanism allows the cell to modulate the flow of metabolites into the pathway in response to the availability of the final product.

Transcriptional Regulation by Repressor Proteins (e.g., MetJ)

The expression of the metA gene is subject to transcriptional regulation, primarily through the action of the methionine repressor protein, MetJ. nih.govunam.mx In the presence of its co-repressor, S-adenosylmethionine (SAM), MetJ binds to specific DNA sequences known as "met-boxes" located in the promoter regions of methionine biosynthetic genes, including metA. researchgate.net This binding of the MetJ-SAM complex represses the transcription of these genes, thereby downregulating the synthesis of the corresponding enzymes when methionine levels are sufficient. uniprot.orgebi.ac.uk Deletion of the metJ gene leads to the de-repression of several met biosynthetic genes, including metA. nih.gov

Insights from Site-Directed Mutagenesis and Enzyme Engineering Studies

Site-directed mutagenesis and enzyme engineering studies have provided valuable insights into the structure-function relationships of Homoserine O-Succinyltransferase. These investigations have successfully identified key amino acid residues involved in catalysis and substrate binding. A catalytic triad (B1167595), comprising a cysteine nucleophile, an active site histidine, and a glutamate (B1630785) residue, has been characterized. nih.gov

Furthermore, specific residues responsible for substrate specificity for both L-homoserine and succinyl-CoA have been identified. For instance, an active site glutamate plays a crucial role in binding the α-amino group of homoserine, while an arginine residue orients the carboxyl group. nih.gov Similarly, a lysine (B10760008) residue is involved in positioning the carboxyl moiety of succinyl-CoA for catalysis. nih.gov

Enzyme engineering efforts have also focused on alleviating the feedback inhibition of MetA by L-methionine to enhance the production of methionine precursors. By determining the crystal structure of E. coli HST, researchers have identified a putative inhibitor binding site near the substrate binding site. nih.govacs.org This knowledge has enabled the rational design of mutant enzymes with reduced sensitivity to L-methionine. For example, the T242A variant of E. coli HST exhibited a significantly higher Ki value of 17.40 mM for methionine, compared to the wild-type enzyme's Ki of 2.44 mM, thereby demonstrating reduced feedback inhibition. nih.govacs.org Other site-saturation mutagenesis studies have identified single mutants, such as L63F, A28V, and P298L, that also contribute to improved L-methionine productivity. researchgate.net

O-Succinyl-L-Homoserine Sulfhydrylase (OSHS)

O-Succinyl-L-Homoserine Sulfhydrylase (OSHS) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-replacement of the succinyl group of O-succinyl-L-homoserine with sulfide. nih.govuniprot.org This reaction yields L-homocysteine, a direct precursor to L-methionine. uniprot.org

Enzymatic Properties and Catalytic Activity

A novel O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS) has been characterized, revealing its potential for biotechnological applications in L-methionine production. nih.govnih.gov The recombinant tsOSHS exhibits optimal activity at a pH of 6.5 and a temperature of 35°C. nih.govnih.gov

The enzyme demonstrates notable thermostability, with a half-life of 21.72 hours at 30°C. nih.govnih.gov The activity of tsOSHS can be enhanced by the presence of certain metal ions; for instance, the addition of Fe²⁺ resulted in a 115% increase in its activity. nih.govnih.gov These properties make OSHS a promising candidate for the biocatalytic synthesis of L-methionine. nih.govnih.gov

**Table 2: Properties of O-Succinyl-L-Homoserine Sulfhydrylase from *Thioalkalivibrio sulfidiphilus***

| Property | Value |

|---|---|

| Optimal pH | 6.5 |

| Optimal Temperature | 35°C |

| Half-life at 30°C | 21.72 hours |

| Effect of Fe²⁺ | 115% increase in activity |

Data sourced from Frontiers in Chemistry, 2021. nih.govnih.gov

Role in Direct L-Methionine Conversion

O-succinyl-L-homoserine (OSHS) serves as a key intermediate in the direct sulfurylation pathway for L-methionine biosynthesis in various microorganisms. This pathway is distinct from the more complex transsulfuration route. In the direct conversion process, OSHS reacts directly with a sulfur donor, typically methyl mercaptan (methanethiol), to yield L-methionine and succinic acid. nih.gov

This single-step conversion is catalyzed by the enzyme O-succinyl-L-homoserine sulfhydrylase, also known as O-succinyl-L-homoserine-(thiol)-lyase. nih.govnih.gov This enzymatic reaction provides an efficient route for the synthesis of L-methionine and has been leveraged for industrial production. nih.gov For instance, a novel gene from the bacterium Thioalkalivibrio sulfidiphilus encoding an O-succinyl-L-homoserine sulfhydrylase (tsOSHS) was identified and characterized for its high activity in converting OSHS to L-methionine. nih.gov This direct pathway is a significant area of interest for metabolic engineering, aiming to optimize L-methionine production by enhancing the expression and efficiency of the enzymes involved. researchgate.net

Stability and Cofactor/Metal Ion Dependence

The enzymatic conversion of O-succinyl-L-homoserine is influenced by the stability of the involved enzymes and their dependence on specific cofactors or metal ions. The enzyme that synthesizes OSHS, homoserine O-succinyltransferase (MetA), is known to be inherently unstable, particularly at elevated temperatures, which can limit microbial growth and methionine production under such conditions. nih.gov

Conversely, enzymes that catabolize OSHS can exhibit high stability. For example, the recombinant O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS) demonstrates excellent thermostability, with a half-life of 21.72 hours at 30°C. nih.gov This stability is a valuable trait for its application in the large-scale bioproduction of L-methionine. nih.gov

The activity of these enzymes can also be modulated by metal ions and cofactors. The activity of tsOSHS was found to be promoted by the presence of trace amounts of iron ions (Fe²⁺), which increased its catalytic efficiency by 115%. nih.gov Furthermore, like many enzymes involved in amino acid metabolism, the broader family of Cys/Met metabolism enzymes, which includes cystathionine (B15957) gamma-synthase (a key enzyme acting on OSHS), are dependent on the cofactor pyridoxal-5'-phosphate (PLP). wikipedia.org The stability of these cofactors, such as NAD⁺/NADH, is also crucial for designing efficient cell-free biocatalytic systems, with studies showing that buffer systems like Tris can enhance their long-term stability. mdpi.com

| Enzyme | Stability Characteristic | Cofactor/Metal Ion Dependence |

| Homoserine O-succinyltransferase (MetA) | Inherently unstable, especially at elevated temperatures (e.g., 37°C and 44°C). nih.gov | Not specified in sources. |

| O-succinyl-L-homoserine sulfhydrylase (tsOSHS) | Excellent thermostability with a half-life of 21.72 hours at 30°C. nih.gov | Activity is promoted by trace Fe²⁺. nih.gov |

| Cystathionine gamma-synthase (CgS) | Stable under various conditions, but activity can be affected by factors influencing cofactor binding. | Dependent on Pyridoxal-5'-phosphate (PLP). wikipedia.orgebi.ac.uk |

Cystathionine gamma-synthase (CgS)

Cystathionine gamma-synthase (CgS) is a pivotal pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme found in bacteria and plants. virginia.edu It catalyzes the first committed step in the transsulfuration pathway, which leads to the biosynthesis of L-methionine. The primary reaction involves the condensation of O-succinyl-L-homoserine and L-cysteine to produce L-cystathionine and succinate (B1194679). nih.gov

Active Site Elucidation and Residue Roles

The active site of CgS is a highly organized environment where substrate binding and catalysis occur. Studies on Escherichia coli CgS have identified several key amino acid residues crucial for its function through site-directed mutagenesis. nih.gov The catalytic residue, Lys198, forms a covalent Schiff base linkage with the PLP cofactor, which is essential for the enzyme's activity. ebi.ac.ukvirginia.edu

Several arginine residues play a critical role in substrate binding. Specifically, Arg48, Arg106, and Arg361 are responsible for anchoring the O-succinyl-L-homoserine substrate by interacting with its distal and α-carboxylate groups. nih.gov Tyr101 acts as a proton shuttle, abstracting a proton from the incoming substrate to initiate the reaction and later facilitating the release of the succinate leaving group through an acid/base mechanism. ebi.ac.uk Other residues, such as S326, contribute by positioning the catalytic Lys198 residue correctly. nih.gov The precise arrangement of these residues ensures the proper orientation of the substrate and cofactor for efficient catalysis.

| Residue (in E. coli CgS) | Role in Catalysis |

| Lys198 | Catalytic residue; forms a Schiff base with the PLP cofactor. ebi.ac.ukvirginia.edu |

| Arg48 | Binds the distal carboxylate of OSHS and interacts with the PLP phosphate group. ebi.ac.uknih.gov |

| Arg106 | Tethers the OSHS substrate. nih.gov |

| Arg361 | Binds the α-carboxylate moiety of the OSHS substrate. ebi.ac.uknih.gov |

| Tyr101 | Abstracts a proton from the substrate's amino group to initiate transaldimination; facilitates succinate release. ebi.ac.uk |

| S326 | Helps to tether and position the side chain of the catalytic Lys198. nih.gov |

Pyridoxal Phosphate (PLP) Cofactor Binding and Function

The function of Cystathionine gamma-synthase is critically dependent on its cofactor, pyridoxal phosphate (PLP). The PLP is covalently bound to the active site lysine residue (Lys198 in E. coli) through a Schiff base, forming what is known as the internal aldimine. ebi.ac.ukvirginia.edu

The catalytic cycle begins when the amino group of the substrate, O-succinyl-L-homoserine, displaces the lysine's amino group in a transaldimination reaction. This forms a new Schiff base between the substrate and PLP, known as the external aldimine. ebi.ac.uk The protonated pyridine (B92270) ring of the PLP cofactor then acts as an electron sink, stabilizing the negative charge that develops on the substrate during subsequent reaction steps. This stabilization is crucial for facilitating the cleavage of chemical bonds. After the initial deprotonation of the substrate's α-carbon, a quinonoid intermediate is formed, which is stabilized by stacking interactions with an active site tyrosine residue (Tyr101). ebi.ac.uk This electron-withdrawing capacity of PLP is fundamental to its role in a wide range of amino acid transformations.

Differentiation of Elimination and Substitution Reactions

Cystathionine gamma-synthase can catalyze two different types of reactions starting from O-succinyl-L-homoserine, depending on the presence of its second substrate, L-cysteine. nih.gov

α,γ-Replacement (Substitution) Reaction: This is the primary physiological function of CgS. In this reaction, the succinyl group at the γ-carbon of OSHS is displaced by the thiol group of L-cysteine. ebi.ac.uk This γ-substitution reaction results in the formation of L-cystathionine and succinate. The mechanism proceeds through the formation of a key intermediate after the elimination of succinate. The thiol of L-cysteine then acts as a nucleophile, attacking the γ-carbon of this intermediate to form cystathionine. wikipedia.orgebi.ac.uk

α,γ-Elimination Reaction: In the absence of L-cysteine, CgS catalyzes a futile side reaction known as α,γ-elimination. nih.gov After the initial steps of the reaction and the enzymatic elimination of succinate, there is no cysteine nucleophile to attack the intermediate. Instead, the reaction proceeds through a different path, ultimately leading to the hydrolysis of the intermediate. This results in the production of α-ketobutyrate, ammonia, and succinate. nih.gov

The fate of the reaction is therefore determined by the availability of L-cysteine, which dictates whether the enzyme performs a substitution or an elimination reaction.

Metabolic Engineering Strategies for O Succinyl L Homoserine Production

Strain Engineering for Enhanced Biosynthesis in Microorganisms (e.g., Escherichia coli, Aerobacter aerogenes)

The rational engineering of microbial strains is fundamental to achieving high-titer production of O-succinyl-L-homoserine. Strategies primarily focus on manipulating the native metabolic pathways of host organisms, such as E. coli, to maximize the carbon flow from central metabolism to the desired product. An early example of strain development involved traditional mutagenesis to create an Aerobacter aerogenes strain capable of accumulating 15.8 g/L of OSH. nih.gov However, modern metabolic engineering employs precise, targeted genetic modifications to achieve superior and more predictable outcomes.

A critical first step in engineering a high-yield OSH production strain is to eliminate or reduce the metabolic pathways that either degrade OSH or compete for its precursors. By deleting key genes, metabolic flux can be redirected effectively.

Key gene deletion targets in E. coli include:

metJ : This gene encodes a transcriptional repressor that negatively regulates the expression of genes in the L-methionine biosynthesis pathway. nih.govnih.gov Deleting metJ leads to increased expression levels of the enzymes required for OSH synthesis. nih.gov

metI : This gene encodes a subunit of the methionine import system. nih.gov Its removal prevents the re-uptake of any secreted L-methionine, which helps to relieve feedback inhibition on the pathway. nih.gov

metB : This gene encodes cystathionine (B15957) γ-synthase, the enzyme that catalyzes the first committed step in converting OSH to L-methionine. nih.govnih.gov Inactivating metB is a crucial step that directly blocks the primary consumption pathway of OSH, leading to its accumulation. nih.govnih.govscilit.com

thrB : Encoding homoserine kinase, this gene represents a competing pathway that converts the precursor L-homoserine into L-threonine. asm.org Deleting thrB ensures that more L-homoserine is available for conversion to OSH. asm.orgnih.gov

metA : While metA is essential for OSH synthesis, its deletion is a common strategy in strains engineered for the overproduction of the precursor L-homoserine. asm.orgnih.gov

| Gene Deleted | Encoded Protein/Function | Rationale for Deletion in OSH Production | Host Organism |

| metJ | Transcriptional repressor of the met regulon | Derepresses methionine biosynthetic genes, increasing enzyme levels for OSH synthesis. nih.gov | Escherichia coli nih.govnih.govscilit.com |

| metI | Subunit of methionine transporter | Blocks reabsorption of L-methionine, aiding in the relief of feedback inhibition. nih.gov | Escherichia coli nih.govscilit.com |

| metB | Cystathionine γ-synthase | Blocks the primary degradation pathway of OSH, forcing its accumulation. nih.govnih.gov | Escherichia coli nih.govnih.govscilit.com |

| thrB | Homoserine kinase | Eliminates the competing pathway that converts L-homoserine to L-threonine. asm.orgnih.gov | Escherichia coli asm.org |

To enhance the metabolic flow towards OSH, it is essential to amplify the expression of rate-limiting enzymes in its biosynthetic pathway. Overexpression ensures that the catalytic capacity of the pathway is not a bottleneck for production.

Key enzymes targeted for overexpression include:

metL : This gene encodes the bifunctional enzyme aspartate kinase/homoserine dehydrogenase II (AKII/HDII). nih.govnih.govscilit.com Overexpressing metL increases the conversion of L-aspartate to L-homoserine, boosting the supply of a key OSH precursor. nih.govnih.govscilit.comnih.gov

thrA : This gene encodes the bifunctional enzyme aspartate kinase/homoserine dehydrogenase I (AKI/HDI). Similar to metL, its overexpression increases the pool of L-homoserine. researchgate.netsigmaaldrich.com Often, a feedback-resistant version (thrAfbr) is used to overcome inhibition by L-threonine. nih.gov

metA : This gene encodes homoserine O-succinyltransferase (HST), the enzyme that directly catalyzes the formation of OSH from L-homoserine and succinyl-CoA. nih.gov Its expression is often tightly regulated, and overexpressing a feedback-resistant variant (metAfbr) is a key strategy to drive the final synthesis step and increase OSH titers. nih.govnih.govscilit.com

| Gene Overexpressed | Encoded Enzyme | Function in OSH Biosynthesis | Host Organism |

| metL | Aspartokinase/Homoserine Dehydrogenase II | Increases metabolic flux from L-aspartate to L-homoserine. nih.govnih.govscilit.com | Escherichia coli nih.govscilit.comsigmaaldrich.com |

| thrA (often _thrA_fbr) | Aspartokinase/Homoserine Dehydrogenase I | Boosts the supply of the precursor L-homoserine. researchgate.netsigmaaldrich.com The feedback-resistant version prevents inhibition by L-threonine. nih.gov | Escherichia coli nih.govsigmaaldrich.com |

| metA (often _metA_fbr) | Homoserine O-Succinyltransferase | Catalyzes the final conversion of L-homoserine and succinyl-CoA to OSH. nih.gov The feedback-resistant version overcomes inhibition by L-methionine. nih.gov | Escherichia coli nih.govnih.gov |

Native biosynthetic pathways are often tightly regulated by feedback inhibition, where the final product of a pathway inhibits the activity of early enzymes. This regulation is a major bottleneck for overproduction. To achieve high yields of OSH, these negative feedback loops must be disabled.

This is typically achieved by:

Enzyme Engineering : Introducing point mutations into the genes encoding key enzymes to make them insensitive to inhibitor binding. For instance, feedback-resistant variants of homoserine O-succinyltransferase (metAfbr) and aspartate kinase (thrAfbr) are crucial for maintaining high metabolic flux. nih.govnih.govscilit.com Research has identified that a T242A mutation in E. coli homoserine O-succinyltransferase (EcHST) can significantly reduce feedback inhibition by L-methionine, increasing the inhibition constant (Ki) from 2.44 mM to 17.40 mM. nih.gov

Reducing Intracellular Inhibitor Concentrations : Enhancing the export of the inhibitory end-product, L-methionine, can also relieve feedback inhibition. Overexpressing the L-methionine exporter gene, yjeH, has been shown to reduce the intracellular L-methionine pool, thereby relieving allosteric regulation and increasing the carbon flux towards OSH. nih.gov

The synthesis of OSH requires two primary precursors: L-homoserine and succinyl-CoA. nih.gov Ensuring a robust and balanced supply of both molecules is paramount for maximizing production.

Strategies to enhance precursor supply include:

Boosting L-Homoserine : As detailed in section 5.1.2, overexpressing key enzymes like thrA and metL is a primary strategy to increase the metabolic flux from L-aspartate to L-homoserine. researchgate.netsigmaaldrich.com

Increasing Succinyl-CoA Availability : Succinyl-CoA is a key intermediate of the tricarboxylic acid (TCA) cycle. Its availability can be increased by manipulating enzymes in the TCA cycle. One effective strategy involves knocking out sucD (encoding succinyl-CoA synthetase subunit) and overexpressing sucA (encoding α-ketoglutarate dehydrogenase subunit), which has been shown to significantly increase the yield of OSH. nih.gov This modification redirects carbon flow within the TCA cycle to favor the accumulation of succinyl-CoA.

To further enhance the availability of precursors, the central carbon metabolism can be rewired to direct more carbon from primary feedstocks like glucose towards the OSH pathway. This involves modifying key nodes that connect glycolysis and the TCA cycle to the amino acid biosynthesis pathways.

Methods for redirecting carbon flux include:

Modifying the Glyoxylate (B1226380) Shunt : Deleting the gene iclR, which encodes the repressor for the glyoxylate shunt operon, can redirect carbon flow. asm.org

Modifying Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway : Engineering the glycolysis and pentose phosphate pathways can enhance the supply of NADPH, a crucial cofactor for the biosynthesis of L-homoserine. nih.govnih.gov

Regulating Pyruvate (B1213749) Kinase : To balance the flux between precursors derived from the TCA cycle (like succinyl-CoA) and those from glycolysis, enzymes at the pyruvate node can be targeted. Deletion of pykA (encoding pyruvate kinase II) has been used to reduce the carbon flux towards pyruvate, thereby making more intermediates available for the TCA cycle and subsequent precursor formation. nih.gov

Advanced Genetic Engineering Tools and Methodologies

The implementation of the aforementioned metabolic engineering strategies has been greatly accelerated by the development of advanced genetic tools. These methodologies allow for rapid, precise, and multiplexed modifications of the host genome.

CRISPR-Cas9 System : The CRISPR-Cas9 system has become a powerful tool for genome editing in OSH-producing strains. nih.gov It enables efficient and markerless gene deletions, such as the removal of competitive pathway genes like metB and thrB. nih.gov

CRISPR interference (CRISPRi) : This technology allows for the targeted downregulation of gene expression without altering the DNA sequence. nih.gov CRISPRi can be used to finely tune metabolic fluxes by partially repressing certain genes, which can be advantageous for balancing cell growth and product formation. nih.gov

Promoter Engineering : Replacing native promoters with synthetic or inducible promoters of varying strengths allows for precise control over the expression levels of key biosynthetic enzymes like metL and metA. nih.gov This tuning is critical for optimizing the metabolic pathway and avoiding the accumulation of toxic intermediates.

These advanced tools facilitate a systematic and iterative "design-build-test-learn" cycle, enabling the rapid development of highly optimized microbial strains for the industrial-scale production of O-succinyl-L-homoserine.

Application of CRISPR Systems (e.g., CRISPRi, CRISPR-Cas9)

The advancement of genetic engineering tools, particularly CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) systems, has provided a powerful platform for the targeted and efficient modification of microbial genomes to enhance the production of desired biochemicals, including O-succinyl-L-homoserine (OSH). CRISPR-Cas9 and CRISPR interference (CRISPRi) have been instrumental in rational metabolic engineering by enabling precise gene knockouts, insertions, and transcriptional repression.

While direct applications of CRISPR systems specifically for OSH production are often linked to the engineering of its immediate precursor, L-homoserine, the strategies are directly relevant. CRISPRi, which uses a deactivated Cas9 (dCas9) protein guided by a small guide RNA (sgRNA) to block transcription of target genes, has been effectively used for large-scale gene recognition and pathway optimization. In the context of L-homoserine biosynthesis, a CRISPRi system was employed to systematically downregulate genes involved in glycolysis, byproduct formation, and competing amino acid biosynthesis pathways in Escherichia coli. This approach allowed for the rapid screening of multiple gene targets to identify those whose repression would redirect metabolic flux towards L-homoserine. For instance, studies have shown that the downregulation of genes such as pta (phosphate acetyltransferase), poxB (pyruvate oxidase), and genes in the pentose phosphate pathway led to significant increases in L-homoserine production, a critical step for improving the OSH precursor pool nih.gov. This method avoids the permanence of gene knockouts and allows for tunable gene expression, which can be crucial for balancing cell growth and product formation nih.gov.

CRISPR-Cas9-mediated gene editing has also been utilized for precise and markerless deletions of genes that encode for enzymes in competing pathways. For example, in engineering E. coli for L-homoserine production, CRISPR-Cas9 was used to knock out metA (homoserine O-succinyltransferase) and thrB (homoserine kinase) to prevent the conversion of L-homoserine into other metabolites, thereby channeling it towards the desired pathway that could be engineered for OSH production asm.org. The high efficiency of CRISPR-Cas9 facilitates the creation of multiple genetic modifications in a stepwise manner to systematically optimize the production strain asm.org.

| CRISPR Application | Target Gene(s)/Pathway | Organism | Objective & Outcome |

| CRISPRi-based repression | pta, frdA, ldhA, adhE (byproduct formation) | E. coli | To redirect carbon flux away from byproducts like acetate, succinate (B1194679), lactate, and ethanol, thereby increasing precursor availability for the desired product mdpi.com. |

| CRISPRi-based screening | Genes in glycolysis, pentose phosphate pathway, and competing amino acid pathways | E. coli | Systematic identification of gene targets whose downregulation increases L-homoserine accumulation by 50-100%, enhancing the precursor pool for OSH nih.gov. |

| CRISPR-Cas9 knockout | metA, thrB | E. coli | Blockade of L-homoserine degradation and competing pathways to increase its availability as a precursor asm.org. |

Systems Metabolic Engineering Approaches and Rational Design

Systems metabolic engineering combines global cellular-level analysis with targeted genetic modifications to rationally design and construct microbial cell factories. For O-succinyl-L-homoserine (OSH) production, this approach involves a multi-faceted strategy to optimize the entire metabolic network, from precursor supply to the final product synthesis and export.

A cornerstone of the rational design for OSH production in organisms like E. coli is the "pull-push-block" strategy asm.org. This involves:

Blocking competing and degradation pathways: Key genes that divert intermediates away from the OSH pathway are deleted. A primary target for inactivation is metB, which encodes cystathionine γ-synthase, the enzyme that consumes OSH to produce cystathionine in the methionine biosynthesis pathway nih.govnih.gov. Additionally, deleting the transcriptional repressor metJ and the methionine transporter subunit metI helps to deregulate the pathway and prevent feedback inhibition nih.govnih.govscilit.com.

Pushing the metabolic flux towards the product: This is achieved by overexpressing key biosynthetic enzymes. The overexpression of feedback-resistant variants of thrA (encoding bifunctional aspartate kinase/homoserine dehydrogenase I) and metL (encoding bifunctional aspartate kinase/homoserine dehydrogenase II) enhances the conversion of aspartate to L-homoserine, the direct precursor of OSH nih.govnih.govresearchgate.net. Subsequently, overexpressing a feedback-resistant variant of metA (homoserine O-succinyltransferase) increases the conversion of L-homoserine and succinyl-CoA into OSH nih.govnih.gov.

Pulling the product out of the cell: Enhancing the export of the final product can alleviate intracellular accumulation and potential toxicity. Overexpression of exporters like yjeH, an L-methionine exporter, has been shown to improve OSH titers nih.govnih.gov.

Further rational design strategies focus on enhancing the supply of precursors and cofactors. The synthesis of OSH requires L-homoserine and succinyl-CoA. Therefore, modifications to the central carbon metabolism, such as engineering the pentose phosphate pathway and glycolysis, are performed to increase the supply of NADPH, a crucial cofactor for the biosynthesis of L-homoserine from L-aspartate nih.gov. Metabolomics has been employed as a diagnostic tool to identify metabolic bottlenecks and guide these engineering efforts asm.orgijournals.cn. By analyzing intracellular metabolite concentrations, researchers can pinpoint rate-limiting steps and identify new targets for genetic modification, such as introducing an anaplerotic route via pyruvate carboxylase to boost the oxaloacetate pool, a key precursor for the aspartate pathway asm.org.

| Strain | Key Genetic Modifications | Resulting OSH Titer/Yield | Reference |

| E. coli ΔJIB* TrcmetL | ΔmetJ, ΔmetI, ΔmetB, chromosomal overexpression of metL | 7.30 g/L | nih.govscilit.com |

| E. coli ΔJIB* TrcmetL/pTrc-metAfbr | Above modifications + overexpression of feedback-resistant metA | Increased OSH titer | nih.gov |

| E. coli ΔJIB* TrcmetL/pTrc-metAfbr-Trc-thrAfbr-yjeH | Above modifications + overexpression of feedback-resistant thrA and exporter yjeH | 9.31 g/L (0.466 g/g glucose) | nih.govnih.govscilit.com |

Fermentation Process Optimization for Enhanced Titer and Yield

While genetic engineering provides a robust microbial chassis, optimizing the fermentation process is critical to maximizing the titer, yield, and productivity of O-succinyl-L-homoserine (OSH) on a larger scale. Process optimization involves fine-tuning various physical and chemical parameters of the culture environment to support high-density cell growth and efficient product synthesis.

Fed-batch fermentation is a commonly employed strategy that allows for achieving high cell densities and product titers by carefully controlling the feeding of nutrients, primarily the carbon source (e.g., glucose) researchgate.net. This strategy prevents the accumulation of inhibitory byproducts that can result from excess substrate. Key parameters that are optimized include pH, temperature, dissolved oxygen levels, and the composition and feeding strategy of the nutrient medium researchgate.net. For instance, through the optimization of fed-batch conditions, including pH, temperature, and feeding medium, the OSH titer in one study was increased from 15.6 g/L to 102.5 g/L researchgate.net.

Metabolomics-based approaches are also applied to regulate the fermentation process in real-time. By analyzing the metabolic state of the culture, key metabolites can be strategically added at different stages to balance metabolic flux and reduce the competitive consumption of precursors ijournals.cn. This dynamic regulation based on metabolic insights has led to significant improvements in OSH production, with one study achieving a titer of 70.1 g/L and a yield of 0.52 g/g from glucose in a 5 L fermenter ijournals.cn.

More advanced techniques include the use of online monitoring tools, such as Raman spectroscopy, to build metabolic process models. These models can guide the regulation of the fermentation process for even greater efficiency nih.gov. Furthermore, adaptive laboratory evolution can be used to improve the tolerance of the production strain to the harsh conditions of industrial fermentation, such as high product concentrations and osmotic stress nih.gov. The combination of a highly engineered strain with a meticulously optimized and regulated fermentation process has resulted in OSH titers reaching as high as 121.7 g/L with a 63% conversion from glucose in a 50 L fermenter nih.gov.

| Optimization Strategy | Parameters Controlled | Resulting OSH Titer | Reference |

| Fed-batch Fermentation | pH, temperature, feeding strategy, medium composition | 102.5 g/L | researchgate.net |

| Metabolomics-based Regulation | Strategic addition of key metabolites during fermentation | 70.1 g/L | ijournals.cn |

| Adaptive Evolution & Raman-guided Regulation | Improved strain tolerance, online process monitoring | 121.7 g/L | nih.gov |

Research Methodologies and Analytical Approaches

Metabolomics and Comparative Metabolic Profiling for O-Succinyl-L-Homoserine Quantification

Metabolomics serves as a powerful tool for the system-wide investigation of metabolic changes during the production of O-succinyl-L-homoserine. ijournals.cn By employing metabolomic analysis, researchers can identify key metabolic pathways associated with OSH biosynthesis and monitor how metabolite levels change throughout processes like fermentation. ijournals.cn This approach was successfully used to develop a fermentation regulation strategy that significantly improved the OSH titer to 70.1 g/L. ijournals.cn

A key application is comparative metabolic profiling, which contrasts the metabolic state of a genetically engineered organism with its wild-type counterpart. researchgate.netnih.gov In studies involving engineered Escherichia coli strains designed for high-yield OSH production, metabolomics data revealed that genetic modifications successfully redirected carbon flux toward OSH biosynthesis. researchgate.netnih.gov This redirection resulted in a metabolic profile with less flexibility compared to the wild-type strain, confirming the efficacy of the engineering strategies. nih.gov For direct quantification, analytical methods such as automatic amino acid analyzers are commonly used to determine the concentration of OSH and other related amino acids in culture supernatants. nih.gov

Isotope Tracing and Metabolic Flux Analysis (e.g., ¹³C-based studies)

Isotope tracing is a fundamental technique for quantitatively tracking the dynamic flow of atoms through metabolic pathways. nih.gov In the context of O-succinyl-L-homoserine production, stable isotopes like ¹³C are introduced into the growth medium in the form of a labeled substrate, such as ¹³C-glucose. nih.govnrel.gov As the organism metabolizes the labeled substrate, the isotopes become incorporated into downstream metabolites, including OSH and its precursors.

This labeling pattern is then analyzed using techniques like mass spectrometry to determine the mass isotopomer distribution (MID) for various compounds. biorxiv.org The MID data is fed into computational models for Metabolic Flux Analysis (MFA), which calculates the rates (fluxes) of reactions throughout the metabolic network. biorxiv.org This allows researchers to:

Identify bottlenecks in the OSH biosynthetic pathway.

Quantify the carbon flux being diverted to competing pathways.

Validate the effects of genetic modifications aimed at increasing precursor supply.

Detect the operation of futile cycles that may waste energy and resources. nih.gov

While direct ¹³C-based MFA studies on OSH are not extensively detailed in the provided literature, the methodology is central to the metabolic engineering efforts that have successfully increased OSH yields by optimizing precursor pathways. nih.govnrel.govbiorxiv.org

In Vitro Enzyme Assays and Kinetic Characterization

Understanding the enzymes that produce and consume O-succinyl-L-homoserine requires detailed in vitro analysis. Enzyme assays are designed to measure the rate of the specific reaction catalyzed by an enzyme under controlled conditions. For instance, the activity of O-succinyl-L-homoserine sulfhydrylase (OSHS), which converts OSH to L-methionine, is determined by measuring the rate of L-methionine formation from OSH and a sulfur source like sodium methyl mercaptan. nih.gov The product, L-methionine, can then be quantified using an amino acid analyzer. nih.gov Similarly, the formation of OSH by homoserine O-succinyltransferase (HST) can be monitored directly by electrospray ionization mass spectrometry (ESI-MS), which detects the appearance of the product ion (m/z = 220.1). psu.edu

Kinetic characterization involves determining key parameters that describe the enzyme's efficiency and substrate affinity. These include the Michaelis constant (Kм), which indicates the substrate concentration at which the reaction rate is half of its maximum, and the catalytic rate constant (kcat). uniprot.org Studies on HST from E. coli have revealed a ping-pong kinetic mechanism, where the succinyl group is first transferred to the enzyme before being transferred to L-homoserine. psu.eduuniprot.org

| Substrate/Product | Parameter | Reported Value | Reference |

|---|---|---|---|

| L-homoserine | Kм | 0.38 mM - 1.6 mM | uniprot.org |

| Succinyl-CoA | Kм | 0.13 mM - 0.28 mM | uniprot.org |

| O-succinyl-L-homoserine | Kм | 3.5 mM | uniprot.org |

| CoA | Kм | 0.64 mM | uniprot.org |

| L-homoserine / Succinyl-CoA | kcat | 24 s⁻¹ | uniprot.org |

| O-succinyl-L-homoserine / CoA | kcat | 5.23 s⁻¹ | uniprot.org |

Genetic Manipulation Techniques for Functional Gene Studies

Genetic manipulation is the cornerstone of metabolic engineering for overproducing O-succinyl-L-homoserine. Functional gene studies use these techniques to elucidate and optimize the OSH biosynthetic pathway in host organisms like E. coli. nih.govnih.gov A variety of methods are employed:

Gene Deletion/Knockout: Essential for eliminating competing metabolic pathways and removing negative regulatory elements. For example, deleting the metJ gene removes a transcriptional repressor of the methionine pathway, while deleting metB prevents the conversion of OSH to cystathionine (B15957), thus causing OSH to accumulate. nih.gov Modern tools like CRISPR-Cas9 are utilized for efficient and precise gene editing. nih.gov

Gene Overexpression: Used to increase the concentration of key enzymes and enhance metabolic flux towards the desired product. This is often achieved by placing genes under the control of strong, inducible promoters (e.g., the Trc promoter) on high-copy-number plasmids or by integrating them into the chromosome. nih.gov For instance, overexpressing a feedback-resistant variant of homoserine O-succinyltransferase (metAfbr) is crucial for overcoming end-product inhibition. nih.gov

Promoter Engineering: Involves modifying or replacing the native promoter of a gene to tune its expression level. Inserting a strong Trc promoter upstream of the metL gene on the chromosome was shown to increase its expression and boost OSH production. nih.gov

Expression Vector Cloning: Genes of interest, such as the one encoding O-succinyl-L-homoserine sulfhydrylase (tsOSHS), are cloned into expression vectors like pET28b. nih.gov This allows for high-level production of the corresponding protein in a host like E. coli for subsequent functional characterization. nih.gov

These strategies, applied systematically, have led to the rational design of strains that can produce OSH at high titers and yields. nih.gov

Protein Purification and Biochemical Characterization for Enzymatic Investigations

To conduct detailed enzymatic investigations, the target protein must be isolated in a pure form. A common strategy involves engineering the protein with an affinity tag, such as a polyhistidine (6xHis) tag. nih.gov This tag allows the protein to be selectively captured from a crude cell lysate using affinity chromatography, often on a Nickel-NTA (Ni-NTA) resin. nih.gov This one-step purification can yield highly pure protein suitable for characterization. nih.gov

Once purified, the protein's identity and purity are confirmed using methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins by size and should reveal a single band at the expected molecular weight. nih.gov

Biochemical characterization then proceeds to determine the enzyme's fundamental properties. This includes:

Determining Optimal Conditions: Assays are performed across a range of pH values and temperatures to find the conditions for maximal activity. For example, the recombinant OSHS from Thioalkalivibrio sulfidiphilus (tsOSHS) showed optimal activity at pH 6.5 and 35°C. nih.govnih.gov

Assessing Stability: The enzyme's ability to withstand various temperatures and pH levels over time is measured. The tsOSHS enzyme demonstrated high thermostability with a half-life of 21.72 hours at 30°C. nih.govnih.gov

Investigating Cofactor and Ion Dependence: The effect of potential cofactors (like Pyridoxal-5′-Phosphate) and metal ions on enzyme activity is evaluated. The activity of tsOSHS was found to increase by 115% in the presence of Fe²⁺ ions. nih.govnih.gov

Measuring Specific Activity: The activity of the purified enzyme is quantified relative to the total amount of protein, expressed in units per milligram (U/mg). The purified tsOSHS had a specific activity of 318.2 U/mg. nih.gov

Biotechnological Applications of O Succinyl L Homoserine As a Platform Chemical

Precursor for Bio-Based C4 Chemicals (e.g., Succinic Acid, Homoserine Lactone, γ-Butyrolactone, 1,4-Butanediol)

A key application of O-succinyl-L-homoserine lies in its role as a central precursor for the production of several commercially important C4 chemicals. nih.gov This versatility stems from its molecular structure, which can be enzymatically or chemically modified to yield compounds with diverse industrial applications, from polymers to pharmaceuticals. The technology to achieve this involves the initial high-yield production of OSH through microbial fermentation, followed by its conversion into the desired C4 chemicals. nih.govoup.com

The conversion of OSH can lead to the production of succinic acid, homoserine lactone (HSL), γ-butyrolactone (GBL), and 1,4-butanediol (BDO). nih.govnih.gov For instance, OSH can be hydrolyzed to yield succinic acid and homoserine. nih.gov Homoserine can then be further converted into other valuable chemicals. This integrated bio-based approach presents an environmentally friendly production strategy compared to traditional chemical synthesis routes. nih.govresearchgate.net

| Target C4 Chemical | Precursor | Key Conversion Steps/Enzymes |

| Succinic Acid | O-Succinyl-L-homoserine | Hydrolysis |

| Homoserine Lactone | O-Succinyl-L-homoserine | Hydrolysis to homoserine, followed by lactonization |

| γ-Butyrolactone | O-Succinyl-L-homoserine | Conversion from homoserine or its derivatives |

| 1,4-Butanediol | O-Succinyl-L-homoserine | Multi-step enzymatic conversion from succinic acid or other intermediates |

This table summarizes the role of O-Succinyl-L-homoserine as a precursor for various C4 chemicals and the general conversion processes involved.

Role in Industrial L-Methionine Production via Fermentation-Enzymatic Coupling Routes

O-succinyl-L-homoserine plays a crucial role in the innovative fermentation-enzymatic coupling routes for the industrial production of L-methionine. nih.gov This method is a promising green alternative to the traditional chemical synthesis of methionine, which often involves harsh conditions and toxic intermediates. acs.org The process begins with the high-titer fermentative production of OSH using engineered microbial strains. nih.govacs.org

In the subsequent enzymatic step, the OSH-rich fermentation broth is used as a substrate for a sulfhydrylase, which catalyzes the reaction between OSH and a sulfur source, typically methyl mercaptan, to produce L-methionine. nih.gov This two-step process, combining fermentation and biocatalysis, has been successfully implemented on an industrial scale. nih.govnih.gov Researchers have focused on optimizing both the fermentation process to maximize OSH yield and the enzymatic conversion to improve the efficiency of L-methionine synthesis. researchgate.netnih.gov For example, studies have reported achieving high titers of L-methionine by using O-succinyl-L-homoserine sulfhydrylase (OSHS) for the conversion. nih.gov

| Step | Process | Key Components/Enzymes | Reported Yields/Titers |

| 1 | Fermentation | Engineered Escherichia coli | OSH titers reaching up to 121.7 g/L have been reported. acs.orgnih.gov |

| 2 | Enzymatic Conversion | O-succinyl-L-homoserine sulfhydrylase (OSHS), Methyl mercaptan | L-methionine titers of 42.63 g/L have been achieved from 87.6 g/L of OSH. nih.gov |

This table outlines the key stages in the fermentation-enzymatic coupling route for L-methionine production, highlighting the central role of O-Succinyl-L-homoserine.

Future Research Directions and Perspectives

Elucidating Novel or Uncharacterized Metabolic Roles and Pathways

While the primary role of O-succinyl-L-homoserine in the methionine biosynthesis pathway is well-documented in microorganisms like Escherichia coli, future research will likely uncover more subtle and previously uncharacterized metabolic functions. nih.govmedchemexpress.com The metabolic network of a cell is complex and interconnected, and intermediates can often play multiple roles, including participating in "underground" metabolic pathways or acting as signaling molecules.

Recent studies have demonstrated that enzymes can exhibit promiscuous activities, leading to the formation of unexpected products. For instance, research has shown that cystathionine (B15957) γ-synthase (MetB), an enzyme in the methionine pathway, can promiscuously cleave O-succinyl-L-homoserine to produce 2-ketobutyrate, a precursor for isoleucine biosynthesis. elifesciences.org This discovery highlights a potential metabolic cross-talk between methionine and isoleucine biosynthesis, mediated by OSH. Future investigations could systematically explore the potential for OSH to be converted into other metabolites by a range of enzymes, potentially revealing novel metabolic shunts or salvage pathways.

Furthermore, there is a growing understanding that metabolic intermediates can act as signaling molecules, regulating gene expression and enzyme activity. In plants, for example, O-acetylserine (an analog of OSH) is a known signaling molecule in sulfur metabolism. frontiersin.org It is conceivable that OSH could have similar regulatory functions in bacteria, perhaps sensing the flux through the aspartate-family amino acid pathways and modulating gene expression accordingly. Research employing transcriptomics and metabolomics in response to varying intracellular OSH concentrations could elucidate such potential regulatory networks.

Further Optimization and Design of Microbial Cell Factories for Enhanced Bioproduction

Significant progress has been made in engineering microbial hosts, primarily E. coli, for the high-level production of O-succinyl-L-homoserine. nih.govresearchgate.netnih.govnih.govnih.govbohrium.com These efforts have established a strong foundation, but there remains considerable scope for further optimization to enhance titers, yields, and productivity, making the bioproduction of OSH more economically competitive.

Future research will focus on more sophisticated metabolic engineering strategies. Key areas of investigation include:

Precursor Supply Enhancement: While pathways for L-homoserine have been optimized, enhancing the supply of the other precursor, succinyl-CoA, is a critical area for improvement. Strategies such as knocking out competing pathways (e.g., sucD, encoding succinyl-CoA synthetase) and overexpressing key enzymes in the TCA cycle (e.g., sucA, encoding α-ketoglutarate dehydrogenase) have shown promise and require further refinement. nih.gov

Cofactor Engineering: The biosynthesis of precursors for OSH, such as aspartate and homoserine, requires a significant input of cellular energy (ATP) and reducing power (NADPH). Modifying pathways like the pentose (B10789219) phosphate (B84403) pathway and glycolysis to increase the availability of these cofactors can alleviate metabolic burdens and boost production. nih.gov

Adaptive Laboratory Evolution (ALE): This technique can be employed to improve the robustness of production strains. By subjecting the engineered microbes to long-term cultivation under production-stress conditions, strains with enhanced tolerance to high concentrations of OSH and other metabolic stressors can be selected, leading to more stable and efficient fermentation processes. nih.gov

Process Optimization: Advanced fermentation strategies, including optimized fed-batch processes and the use of online monitoring tools like Raman spectroscopy, can enable real-time control of the fermentation environment. nih.govnih.gov This allows for precise adjustments to nutrient feeding, pH, and temperature to maintain optimal production conditions. nih.gov

| Engineering Strategy | Target Gene(s)/Pathway | Purpose | Resulting OSH Titer/Yield | Reference |

|---|---|---|---|---|

| Deletion of Transcriptional Repressor | metJ | Derepress the methionine biosynthesis pathway. | 9.31 g/L OSH from 20 g/L glucose (0.466 g/g yield) | nih.gov |

| Block Competing Pathway | metB | Prevent conversion of OSH to cystathionine. | ||

| Overexpression of Key Enzymes | metL, metAfbr, thrAfbr | Increase metabolic flux towards OSH and overcome feedback inhibition. | ||

| Overexpression of Exporter | yjeH | Facilitate OSH export from the cell. | ||

| Enhance Succinyl-CoA Supply | Knockout of sucD, overexpression of sucA | Increase availability of the precursor succinyl-CoA. | 24.1 g/L (0.609 g/g glucose) | nih.gov |

| Multilevel Fermentation Optimization | Deletion of thrB, optimization of media and feeding strategy | Block threonine biosynthesis and optimize process conditions. | 102.5 g/L | nih.gov |

| Systematic Pathway Enhancement | Deletion of negative regulators, blocking consumption pathways, enhancing precursor and NADPH supply, adaptive evolution | Comprehensive strain and process optimization. | 121.7 g/L | nih.gov |

| Precursor Pathway Optimization | Overexpression of ppc, aspC; promoter adjustment for metA; overexpression of thrAfbr | Enhance L-aspartate supply and carbon flux. | 131.06 g/L | bohrium.com |

Exploration of Novel Biocatalytic Processes Utilizing O-Succinyl-L-Homoserine

O-succinyl-L-homoserine is a valuable substrate for various biocatalytic transformations. The most prominent application is its conversion to L-methionine, which can be achieved through a coupled fermentation-enzymatic process. researchgate.net This approach circumvents the complex and tightly regulated direct fermentation of L-methionine. nih.gov

Future research in this area will likely focus on:

Discovery of Novel Enzymes: Gene mining and screening of diverse microbial genomes can lead to the discovery of novel O-succinyl-L-homoserine sulfhydrylase (OSHS) or O-succinyl-L-homoserine mercaptotransferase (MetZ) enzymes with superior characteristics. nih.govresearchgate.net Desirable traits include higher catalytic activity, improved thermostability, and greater tolerance to high concentrations of substrates like methyl mercaptan. nih.govresearchgate.net For example, an OSHS from Thioalkalivibrio sulfidiphilus has been identified that shows excellent thermostability and can produce high titers of L-methionine. nih.govnih.gov

Protein Engineering: The performance of existing enzymes can be enhanced through rational design and directed evolution. By analyzing the enzyme's structure, key amino acid residues in the active site or substrate access channel can be identified and targeted for mutagenesis to improve catalytic efficiency and substrate tolerance. researchgate.net

Process Simplification: Developing one-pot processes where OSH production and its subsequent conversion occur simultaneously, either through co-culturing of different microbial strains or by using a single, engineered host that performs both steps, can significantly improve process efficiency and reduce costs. researchgate.net

Expanding the Product Portfolio: Beyond L-methionine, OSH can be a precursor to other valuable chemicals. Its hydrolysis yields L-homoserine and succinic acid. nih.gov L-homoserine itself is a valuable building block. Future research could explore novel enzymatic or chemo-enzymatic pathways to convert OSH or its derivatives into other commercially relevant compounds.

| Enzyme | Source Organism | Key Findings/Properties | Achieved Product Titer | Reference |

|---|---|---|---|---|

| O-succinyl-L-homoserine sulfhydrylase (tsOSHS) | Thioalkalivibrio sulfidiphilus | Excellent thermostability (half-life of 21.72 h at 30°C); activity enhanced by Fe2+. | 42.63 g/L L-methionine | nih.gov |

| O-succinyl-L-homoserine mercaptotransferase (CvMetZ) | Chromobacterium violaceum | Protein engineering of access channel and oxygen anion holes improved activity. | 62.6 g/L L-methionine (92% conversion of 100 g/L OSH) | researchgate.net |

Integration of Systems Biology and Synthetic Biology for Comprehensive Pathway Understanding and Manipulation

To unlock the full potential of OSH as a platform chemical, a deeper, systems-level understanding of the metabolic and regulatory networks involved in its synthesis is required. The integration of systems biology and synthetic biology provides a powerful toolkit for this purpose.

Systems biology approaches, such as metabolomics and metabolic flux analysis, can provide a global snapshot of the cell's metabolic state. nih.gov By comparing the metabolic profiles of wild-type and engineered OSH-producing strains, researchers can identify unforeseen metabolic bottlenecks, the accumulation of toxic byproducts, or the depletion of essential precursors. nih.govasm.org This detailed understanding allows for more targeted and effective strain engineering efforts, moving beyond intuitive modifications to data-driven design.

Synthetic biology offers a suite of advanced tools for the precise manipulation of cellular machinery. lbl.govnih.govnih.gov Instead of relying on simple gene knockouts or plasmid-based overexpression, synthetic biology enables:

Fine-tuning of Gene Expression: Using libraries of synthetic promoters and ribosome binding sites, the expression levels of each enzyme in the OSH pathway can be precisely controlled and balanced to maximize flux and minimize metabolic burden. lbl.govnih.gov

Dynamic Pathway Control: Biosensors that detect the concentration of OSH or other key metabolites can be engineered to create dynamic regulatory circuits. These circuits can automatically adjust gene expression in response to the changing cellular environment during fermentation, leading to more robust and efficient production.

Genome-Scale Engineering: Advanced tools like CRISPR-Cas9 and CRISPR interference (CRISPRi) allow for rapid and multiplexed editing of the host genome, facilitating the simultaneous modification of multiple genes to reprogram metabolism on a global scale. asm.org

By combining the analytical power of systems biology with the precise engineering capabilities of synthetic biology, future research can move towards the rational design of highly optimized microbial cell factories for OSH production, characterized by predictable performance and maximum efficiency.

Q & A

Q. What are the key enzymatic pathways involved in OSH biosynthesis, and how can they be experimentally validated?

OSH is synthesized via the aspartate metabolic pathway in microorganisms like E. coli. Key enzymes include aspartokinase (encoded by thrA and metL), homoserine dehydrogenase, and O-succinyltransferase (encoded by metA). Experimental validation involves:

- Gene knockout/complementation assays to confirm enzyme roles .

- LC-HRMS analysis to quantify pathway intermediates (e.g., OSH, succinyl-CoA) using protocols with XBridge® BEH Amide XP columns and ammonium formate/acetonitrile gradients .

- 13C metabolic flux analysis to trace carbon flow through the pathway .

Q. How can researchers optimize OSH production in E. coli using metabolic engineering?

Strategies include:

- Feedback resistance engineering : Overexpressing metAfbr (OSH O-succinyltransferase) to bypass L-methionine feedback inhibition .

- Precursor channeling : Co-expressing thrAfbr (aspartokinase/homoserine dehydrogenase I) and metL to enhance aspartate-to-OSH flux .

- Export engineering : Overexpressing yjeH (L-methionine exporter) to reduce intracellular OSH toxicity .

- Batch fermentation optimization : Adjusting glucose concentration (e.g., 20 g/L) and pH to maximize titers (up to 9.31 g/L reported) .

Q. What analytical methods are recommended for quantifying OSH and its derivatives?

- Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with heated electrospray ionization (HESI-II) and m/z 218-222 scan range for OSH detection .

- Enzymatic assays using cystathionine γ-synthase to monitor OSH conversion to cystathionine in the presence of L-cysteine .

- Nuclear magnetic resonance (NMR) for structural confirmation of OSH-derived C4 chemicals like γ-butyrolactone .

Advanced Research Questions

Q. How do contradictions in OSH yield data arise across studies, and how can they be resolved?

Discrepancies often stem from:

- Strain-specific metabolic regulation : For example, metJ (transcriptional repressor) deletion in E. coli W3110ΔJI increases OSH production by 30%, but this effect varies in other strains .

- Fermentation conditions : Temperature shifts (e.g., 30°C to 37°C) alter enzyme kinetics and byproduct formation .

- Resolution method : Use genome-scale metabolic models (e.g., iJO1366 for E. coli) to predict flux bottlenecks and validate with chemostat cultures under controlled nutrient limitations .

Q. What are the challenges in scaling OSH production from lab-scale to industrial bioreactors?

Critical hurdles include:

- Byproduct accumulation : Succinate and α-ketobutyrate from OSH degradation via γ-elimination reactions reduce yields. Mitigation requires dynamic pathway regulation (e.g., CRISPRi knockdown of metB) .

- Oxygen transfer limitations : High-cell-density fermentations demand precise dissolved oxygen control (≥30% saturation) to maintain aerobic conditions for OSH synthesis .

- Downstream processing : OSH purification is complicated by its hydrophilicity. Simulated moving bed (SMB) chromatography with polyacrylamide resins is proposed for large-scale separation .

Q. How can OSH serve as a platform chemical for C4 compound synthesis, and what are the key catalytic steps?

OSH is a precursor for:

- Succinic acid : Catalyzed by OSH desuccinylase and dehydrogenase .

- γ-Butyrolactone (GBL) : Achieved via chemical hydrogenation of homoserine lactone derived from OSH .

- 1,4-Butanediol (BDO) : Requires multi-enzyme cascades (e.g., alcohol dehydrogenases and aldehyde reductases) for stepwise reduction . Key parameters : Enzyme thermostability (>50°C for industrial processes) and cofactor regeneration (NADH/NADPH cycling) are critical for catalytic efficiency .

Q. What are the implications of OSH’s regulatory role in microbial amino acid biosynthesis?

OSH intersects with:

- L-methionine regulation : It competitively inhibits MetJ repressor binding, derepressing met operon genes .

- Cross-pathway crosstalk : OSH accumulation upregulates threonine biosynthesis (thrABC), requiring transcriptomic analysis (RNA-seq) to balance pathway fluxes .

- Stress responses : High OSH levels trigger SOS response genes (e.g., recA), necessitating proteomic profiling to identify mitigation targets .

Methodological Considerations

Q. How should researchers design experiments to address OSH toxicity in microbial hosts?

- Toxicity assays : Measure growth inhibition in E. coli BW25113ΔmetB under varying OSH concentrations (0–10 g/L) .

- Adaptive laboratory evolution (ALE) : Select for OSH-tolerant mutants using serial passaging in minimal media .

- Membrane engineering : Modify lipid composition via plsB (acyltransferase) overexpression to enhance OSH export .

Q. What computational tools are available for modeling OSH metabolic networks?

- COBRA Toolbox : Simulate OSH flux distributions in E. coli using the iML1515 model .

- Deep learning : Train neural networks on omics data to predict optimal gene overexpression/knockout combinations (e.g., metL + yjeH) .

- Kinetic modeling : Use COPASI to parameterize OSH synthesis rates based on enzyme kinetics (e.g., Km for homoserine = 0.8 mM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.